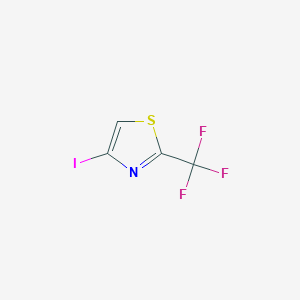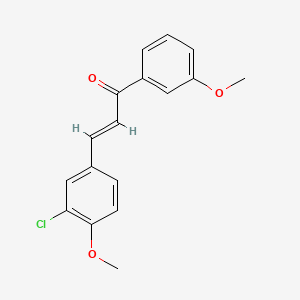![molecular formula C24H24N4O3 B2646377 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 946322-96-9](/img/structure/B2646377.png)
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide” is a complex organic molecule with multiple functional groups. It contains an imidazo[1,2-b]pyridazine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Applications De Recherche Scientifique
Antiviral Drug Discovery
Research in antiviral drug discovery includes compounds structurally related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide. These compounds have been explored for their potential in treating viral infections and as part of new strategies for combating diseases like dengue fever and HIV (De Clercq, 2009).
Chemotherapy for Breast Cancer
Selenylated imidazo[1,2-a]pyridines, which are structurally similar to the compound , have shown promising activity against breast cancer cells. These compounds, including IP-Se-05 and IP-Se-06, demonstrated high cytotoxicity and the ability to induce apoptosis in breast cancer cell lines, suggesting potential as antiproliferative agents in breast cancer chemotherapy (Almeida et al., 2018).
Detection of Active Oxygen Species in Biological Systems
Cypridina luciferin analogues, including compounds structurally akin to this compound, are used in detecting active oxygen species in biological systems. These compounds react with oxygen species to emit light, providing a method for detecting oxidative stress in various biological contexts (Nakano, 1998).
Antitumor Activity in Non-small Cell Lung Cancer
A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, related to the compound , have been investigated for their antiproliferative effects targeting P53 in non-small cell lung cancer cell lines. These compounds showed selective dose-dependent responses, suggesting their potential in reactivating mutant P53 in lung cancer cells (Bazin et al., 2016).
Synthesis and Pharmacological Evaluation
Research on the synthesis and pharmacological evaluation of compounds structurally related to this compound has been extensive. These studies include the development of novel synthetic routes and the evaluation of their biological activities in various disease models, highlighting the compound's versatility in drug development (Wang et al., 1997).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-4-8-18(21-15-28-22(25-21)11-13-24(27-28)31-3)14-20(16)26-23(29)12-7-17-5-9-19(30-2)10-6-17/h4-6,8-11,13-15H,7,12H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHHDSSKTHJQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)
![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)
![2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2646306.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)





![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)
